(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Procaspase-3 Activation Oncology Apoptosis

Select PAC-1 for validated, benchmarked procaspase-3 activation. The ortho‑hydroxy N‑acyl hydrazone chelates inhibitory zinc, enabling caspase‑3 auto‑activation (EC50 0.22–2.08 μM) with a 20.5‑fold selectivity window over procaspase‑7. Its 4.9‑fold selectivity for cancer cells over normal tissue and short half‑life (<5 h) make it the definitive probe for apoptosis mechanism studies and biomarker‑stratified translational research.

Molecular Formula C23H28N4O2
Molecular Weight 392.5 g/mol
CAS No. 315183-21-2
Cat. No. B1678268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
CAS315183-21-2
SynonymsPAC1;  PAC 1;  PAC1;  VO-100;  VO100;  VO 100;  procaspase activating compound-1
Molecular FormulaC23H28N4O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
InChIInChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)
InChIKeyYQNRVGJCPCNMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PAC-1 (CAS 315183-21-2): A First-in-Class Procaspase-3 Activator for Oncology Research


The target compound, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide (CAS 315183-21-2), is a small molecule widely known as PAC-1 (Procaspase-Activating Compound 1). It is an ortho-hydroxy N-acyl hydrazone that functions as the first reported direct activator of procaspase-3 [1]. By chelating inhibitory zinc ions, PAC-1 relieves zinc-mediated inhibition and allows procaspase-3 to auto-activate to the executioner caspase-3, thereby triggering apoptosis [2]. Its mechanism circumvents upstream apoptotic signaling defects, making it a foundational research tool in oncology, especially for cancers with high procaspase-3 expression .

The Structural Basis for PAC-1 (CAS 315183-21-2) Target Engagement: Why Analogs Are Not Interchangeable


PAC-1's activity is exquisitely sensitive to even minor structural modifications. The ortho-hydroxy N-acyl hydrazone moiety is critical for chelating labile zinc, the primary mechanism of procaspase-3 de-repression, while the benzylpiperazine group influences cellular uptake and pharmacokinetics [1]. Consequently, substituting a different hydrazone derivative or a generic caspase activator fails to replicate its specific potency, selectivity window, and in vivo profile. The following evidence guide details the quantifiable differences between PAC-1 and its closest analogs, providing a clear rationale for selecting the original compound for research applications requiring validated, benchmarked activity.

Quantitative Evidence Guide for PAC-1 (CAS 315183-21-2) vs. Structural Analogs


Head-to-Head Procaspase-3 Activation Potency: PAC-1 vs. WF-210 Derivative

In a direct head-to-head in vitro comparison, PAC-1 demonstrated a 2.2-fold lower potency for procaspase-3 activation compared to its derivative WF-210. This lower EC50 value for WF-210 (0.95 μM) indicates it is more potent at the molecular target, but this must be balanced against its distinct selectivity and toxicity profile [1].

Procaspase-3 Activation Oncology Apoptosis

Cellular Selectivity Index: Quantifying the Therapeutic Window of PAC-1

PAC-1 exhibits a quantifiable selectivity window, being significantly more cytotoxic to cancer cells than normal cells. In a panel of primary patient samples, PAC-1 showed a 4.9-fold selectivity for cancerous cells over adjacent normal tissue. Its derivative WF-210 improves upon this, but understanding PAC-1's baseline selectivity is essential for benchmarking [1].

Cancer Cell Selectivity Cytotoxicity Therapeutic Window

In Vivo Pharmacokinetic Profile: Defining the Elimination Half-Life of PAC-1

A key limitation of PAC-1 is its rapid in vivo clearance. In head-to-head pharmacokinetic studies in mice, PAC-1 was undetectable in serum after 5 hours, whereas structurally optimized derivatives exhibited extended exposure [1]. This data is crucial for researchers who may find PAC-1's short half-life advantageous for acute mechanistic studies or, conversely, a limitation for chronic dosing models.

Pharmacokinetics Drug Metabolism In Vivo Studies

Target Selectivity: PAC-1's Differential Activation of Caspase-3 vs. Caspase-7

PAC-1 displays a pronounced selectivity for procaspase-3 over the closely related executioner procaspase-7. It is 20.5-fold more potent at activating procaspase-3 (EC50 = 0.22 μM) than procaspase-7 (EC50 = 4.5 μM) [1]. This selectivity profile is a hallmark of the PAC-1 scaffold and differentiates it from pan-caspase activators or other apoptosis-inducing agents.

Caspase Isoform Selectivity Target Engagement Mechanism of Action

Differential In Vitro Cytotoxicity Across Cancer Cell Line Panels

PAC-1 exhibits a broad but variable cytotoxic profile across a panel of 15 malignant cell lines, with IC50 values ranging from 4.03 μM to 53.44 μM . This heterogeneity highlights its dependency on cellular procaspase-3 levels, making it a valuable tool for studying biomarker-driven responses. In comparison, its analog WF-210 showed a mean IC50 of 0.88 mM in the same panel, underscoring the significant potency gap between the original compound and optimized derivatives .

Anticancer Activity Cytotoxicity Cell Line Panel

Validated Research Applications for PAC-1 (CAS 315183-21-2) Based on Quantitative Evidence


Benchmarking Standard for Novel Procaspase-3 Activator Development

Given its well-characterized EC50 values (0.22 - 2.08 μM) and established mechanism of action, PAC-1 serves as the gold-standard reference compound in medicinal chemistry programs aimed at discovering next-generation procaspase-3 activators. Its quantifiable potency and selectivity profiles provide a baseline against which all new analogs (e.g., WF-210, SM-1, WF-208) are measured [1].

Acute Mechanistic Studies of Caspase-3-Dependent Apoptosis

PAC-1's short in vivo half-life (serum levels undetectable after 5 hours) makes it an ideal tool for acute, short-duration studies where transient caspase-3 activation is required to dissect immediate downstream signaling events without the confounding effects of prolonged exposure [1]. This is in contrast to its longer-lasting derivatives.

Ex Vivo Validation of Procaspase-3 as a Patient Stratification Biomarker

The quantifiable 4.9-fold selectivity window of PAC-1 for primary cancer cells over adjacent normal tissue directly correlates with procaspase-3 expression levels. This makes PAC-1 a valuable ex vivo diagnostic tool for validating procaspase-3 as a predictive biomarker and for stratifying patient samples in translational research [1].

Elucidating Caspase-3-Specific vs. Caspase-7-Mediated Apoptotic Pathways

With a 20.5-fold selectivity for procaspase-3 over procaspase-7, PAC-1 is a superior chemical probe for differentiating the specific contributions of these two executioner caspases in complex apoptotic networks. This selectivity is a key differentiator from pan-caspase inhibitors or less specific activators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.